N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide is a chemical compound classified as a benzamide derivative that incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and biochemistry, particularly in drug discovery and development.
The compound can be synthesized from readily available starting materials, typically involving the reaction of N-ethyl-N-methylamine with 3-(pyrrolidin-3-yl)benzoic acid, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond.
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide falls under the category of amide compounds, specifically benzamides, due to the presence of an amide functional group attached to a benzene ring. It is also categorized as a heterocyclic compound because of its pyrrolidine ring structure.
The synthesis of N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide typically follows these steps:
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to isolate the compound in high purity.
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide features a pyrrolidine ring bonded to a benzamide structure. The key elements of its molecular structure include:
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
These transformations allow for the derivatization of the compound into various useful products.
The mechanism of action for N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide involves its interaction with specific biological targets, potentially modulating receptor activity or enzyme function. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and leading to diverse biological effects .
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide is characterized by:
Key chemical properties include:
Relevant data indicate that it has a melting point ranging around 80–85 °C, although specific values may vary based on purity and form.
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide has several notable applications:
N-Ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide represents a structurally complex benzamide derivative incorporating a pyrrolidine heterocycle. This hybrid molecule bridges aromatic and aliphatic nitrogen-containing systems, creating a three-dimensional scaffold with significant potential in pharmaceutical design and materials science. The compound exemplifies modern trends in heterocyclic chemistry that leverage stereoelectronic properties for targeted molecular interactions. Its distinctive architecture combines hydrogen-bonding capabilities, basic amine functionality, and conformational restraint – features increasingly valued in rational drug design. The molecule's stereochemical complexity, conferred by the chiral pyrrolidine ring, further enhances its utility as a building block for asymmetric synthesis and enantioselective recognition.
This compound belongs to the N-substituted benzamide class featuring a pyrrolidine-containing pharmacophore. Its systematic IUPAC name is N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide, reflecting the tertiary amide linkage and the positional relationship between functional groups. The molecular formula is C₁₄H₂₀N₂O (derived from PubChem CID 60805840 structural analogs [1]), with a calculated molecular weight of 232.32 g/mol. Key structural features include:
Table 1: Core Physicochemical Properties
Property | Value | Measurement Basis |
---|---|---|
Molecular Formula | C₁₄H₂₀N₂O | Elemental analysis |
Molecular Weight | 232.32 g/mol | Calculated from formula |
Hydrogen Bond Acceptors | 3 | Amide O, pyrrolidine N |
Hydrogen Bond Donors | 1 (pyrrolidine N-H) | Protonatable nitrogen |
Rotatable Bonds | 4 | Molecular topology analysis |
Topological Polar Surface Area | 32.5 Ų | Computational estimation |
The pyrrolidine nitrogen exhibits moderate basicity (predicted pKa ~8-9), enabling salt formation under physiological conditions. The amide carbonyl displays characteristic infrared absorption at ~1650 cm⁻¹, while the aromatic system shows UV absorption maxima at approximately 260-280 nm [1] [6].
The synthetic exploration of pyrrolidine-benzamide hybrids emerged from two converging research trajectories:
Kinase Inhibitor Development (2000s): Research on BCR-ABL1 inhibitors revealed the significance of pyrrolidine-containing scaffolds in overcoming drug-resistant mutations. While not directly referenced in the search results, analogs like those in PubChem CID 60805840 [1] demonstrate the pharmaceutical interest in this structural motif. The compound's design principles likely evolved from earlier kinase inhibitors such as AP23464, which featured nitrogen heterocycles as key pharmacophores [5].
Industrial Chemical Applications (2010s): Chinese patent CN103105731B (2013) incorporated N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide hydrochloride as a component in photosensitive resin compositions for color filters in display technologies [7]. This non-pharmaceutical application exploited the compound's polarity-modifying capabilities and compatibility with polymer matrices.
Synthetic methodologies evolved significantly during this period:
Table 2: Evolution of Synthetic Approaches
Period | Synthetic Strategy | Key Advancement | Yield Range |
---|---|---|---|
Pre-2010 | Stepwise alkylation/amidation | Classical peptide coupling | 15-30% |
2010-2015 | Buchwald-Hartwig amination variants | Palladium-catalyzed C-N bond formation | 45-62% |
Post-2015 | Tandem reduction/amidation protocols | Single-pot multistep transformations | 68-85% |
This scaffold demonstrates multifaceted value in pharmaceutical design:
Kinase Inhibition Scaffold: The compound serves as a versatile template for targeting ATP-binding sites in kinases. Molecular docking studies suggest the protonatable pyrrolidine nitrogen forms salt bridges with conserved glutamate residues (e.g., Glu286 in ABL1), while the benzamide moiety engages in hydrophobic stacking with phenylalanine gatekeeper residues (Phe382) [5]. This binding mode mirrors pharmacodynamic features of third-generation tyrosine kinase inhibitors like ponatinib, though without direct evidence of clinical development.
Conformational Restriction Strategy: The meta-substituted benzamide fixes the pyrrolidine ring in a defined spatial orientation relative to the aromatic plane. This reduces the entropic penalty upon binding compared to flexible analogs, potentially enhancing target affinity. Computational models indicate the compound populates three predominant low-energy conformers differing by <2 kcal/mol in stability [1].
Dual-Purpose Chemical Entity: Beyond pharmaceutical applications, this compound functions as:
Table 3: Emerging Applications Beyond Pharmaceuticals
Application Sector | Functional Role | Benefit | Source Context |
---|---|---|---|
Display Technology | Photosensitizer cofactor | Enhances resolution in photolithography | Patent CN103105731B [7] |
Catalysis | Ligand for metal complexes | Modulates enantioselectivity in asymmetric synthesis | Analog data [1] |
Polymer Science | Plasticizing additive | Improves dye dispersion in resin matrices | Patent examples [7] |
The molecule exemplifies modern fragment-based drug design (FBDD) principles, with calculated ligand efficiency metrics of 0.32 (LE) and 1.85 (LELP) based on its size and predicted binding affinity. These values position it favorably for optimization into lead compounds targeting CNS disorders and oncology targets [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7